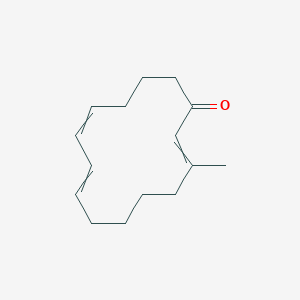
3-Methylcyclotetradeca-2,8,10-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcyclotetradeca-2,8,10-trien-1-one is a chemical compound characterized by its unique structure, which includes a cyclotetradeca ring with three double bonds and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcyclotetradeca-2,8,10-trien-1-one typically involves aldol condensation reactions. One common method includes the reaction between benzaldehyde and cyclopentanone in the presence of a basic catalyst. The reaction conditions often involve the use of a recyclable basic ionic liquid, which facilitates the formation of the desired product without the need for external reagents or solvents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using heterogeneous catalysts such as alumina, zeolite, or hydrotalcites. These catalysts help in achieving high yields and purity of the compound while maintaining environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclotetradeca-2,8,10-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of this compound .
Scientific Research Applications
3-Methylcyclotetradeca-2,8,10-trien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methylcyclotetradeca-2,8,10-trien-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in the inhibition of enzymatic activities or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-6-methyl-4-azatricyclo[3.3.2.0(2,8)]deca-3,6,9-triene
- 3-Methoxy-7-methyl-4-azatricyclo[3.3.2.0(2,8)]deca-3,6,9-triene
Uniqueness
3-Methylcyclotetradeca-2,8,10-trien-1-one is unique due to its specific ring structure and the presence of multiple double bonds and a ketone group.
Properties
CAS No. |
143260-08-6 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
3-methylcyclotetradeca-2,8,10-trien-1-one |
InChI |
InChI=1S/C15H22O/c1-14-11-9-7-5-3-2-4-6-8-10-12-15(16)13-14/h2-4,6,13H,5,7-12H2,1H3 |
InChI Key |
HYRFARSFCDTRKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CCCC=CC=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















